An In-depth Technical Guide to the Physicochemical Properties of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic Acid
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analytical framework for the characterization of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid. As a molecule of interest within contemporary medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the core properties of the compound and furnishes detailed, field-proven methodologies for their experimental determination, ensuring data integrity and reproducibility.
Compound Profile: 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid
5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents due to their diverse biological activities. The presence of the cyano-substituted phenyl ring and the carboxylic acid moiety suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API).
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid | N/A |
| CAS Number | 934605-31-9 | |
| Molecular Formula | C₁₁H₇N₃O₂ | N/A |
| Molecular Weight | 213.19 g/mol | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2)C(=O)O)C#N | N/A |
Core Physicochemical Properties: A Proactive Approach to Characterization
While extensive experimental data for 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid is not widely published, this guide provides the necessary protocols to empower researchers to generate these critical data points in-house. The following sections detail the experimental determination of key physicochemical parameters.
Melting Point: A Primary Indicator of Purity
The melting point is a fundamental property that provides a preliminary assessment of a compound's purity. A sharp melting range is indicative of a pure substance.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small, dry sample of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Employ a heating rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Acid Dissociation Constant (pKa): Unveiling Ionization Behavior
The pKa value is critical for understanding the ionization state of a molecule at a given pH, which profoundly influences its solubility, absorption, distribution, and excretion. For 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid, the carboxylic acid group is the primary acidic center.
Experimental Protocol: Potentiometric Titration [1][2][3]
-
Solution Preparation:
-
Prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent system. Due to potential low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.[3][4]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1][2]
-
-
Instrumentation:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10) at the experimental temperature.
-
Use a magnetic stirrer to ensure solution homogeneity.
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a titration vessel.
-
If the compound is acidic, titrate with the standardized strong base, adding small, precise volumes of the titrant.
-
Record the pH after each addition, ensuring the reading stabilizes.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Perform the titration in triplicate to ensure accuracy.
-
Lipophilicity (LogP): Predicting Membrane Permeability
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic and an aqueous solvent, typically octan-1-ol and water. It is a key predictor of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method (OECD 107) [5][6]
-
System Preparation:
-
Pre-saturate octan-1-ol with water and water with octan-1-ol.
-
Prepare a stock solution of the compound in the appropriate phase (typically octan-1-ol for poorly water-soluble compounds).
-
-
Partitioning:
-
In a separatory funnel, combine known volumes of the pre-saturated octan-1-ol and water.
-
Add a known amount of the compound stock solution.
-
Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely. Centrifugation can be used to break up emulsions.
-
-
Concentration Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Conduct the experiment in triplicate.
-
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability.
Experimental Protocol: Shake-Flask Method
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as HPLC-UV.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Thermal Stability: Assessing Degradation Profile
Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis (TGA) [7][8]
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.
-
Instrumentation: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the temperature at which mass loss occurs, indicating decomposition. The onset temperature of decomposition is a key measure of thermal stability.
Crystal Structure: The Blueprint of the Solid State
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for solid-form development.
Experimental Protocol: Single-Crystal X-ray Diffraction [9][10]
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer.
-
Cool the crystal in a stream of cold nitrogen (typically 100 K) to reduce thermal motion.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Conclusion
This technical guide provides a robust framework for the comprehensive physicochemical characterization of 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid. While a complete experimental dataset for this specific molecule is not yet publicly available, the detailed protocols herein empower researchers to generate high-quality, reproducible data. A thorough understanding of these fundamental properties is a critical step in the journey of drug discovery and development, enabling informed decisions and accelerating the progression of promising new chemical entities.
References
-
[No Author]. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Retrieved from [Link]
-
[No Author]. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. Retrieved from [Link]
-
Encyclopedia MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
[No Author]. (n.d.). 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide. NIH. Retrieved from [Link]
-
ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
[No Author]. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
PMC. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Analytical Chemistry Insights. (2013, January 1). Development of methods for the determination of pKa values. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. oecd.org [oecd.org]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes [etd.iisc.ac.in]
